N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine
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Overview
Description
N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a naphthalene ring attached to a propan-1-amine chain, with two ethyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine typically involves the alkylation of 3-(naphthalen-2-yl)propan-1-amine with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthalen-2-yl ketones, alcohols, and substituted amines.
Scientific Research Applications
N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Similar in structure but contains a thiophene ring.
N,N-Diisopropylethylamine: A tertiary amine with different alkyl groups.
Uniqueness
N,N-Diethyl-3-(naphthalen-2-yl)propan-1-amine is unique due to its specific naphthalene substitution pattern and the presence of diethyl groups, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
62171-69-1 |
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Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N,N-diethyl-3-naphthalen-2-ylpropan-1-amine |
InChI |
InChI=1S/C17H23N/c1-3-18(4-2)13-7-8-15-11-12-16-9-5-6-10-17(16)14-15/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3 |
InChI Key |
RWIIJCLYTVRCND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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